molecular formula C18H30O2 B140111 Linolenic acid CAS No. 463-40-1

Linolenic acid

Cat. No.: B140111
CAS No.: 463-40-1
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Mechanism of Action

Target of Action

Linolenic acid, specifically alpha-linolenic acid (ALA), is a polyunsaturated omega-3 fatty acid that is essential for human health . It primarily targets cell membranes, where it gets incorporated and affects membrane fluidity . This interaction plays a role in anti-inflammatory activity, inhibition of platelet aggregation, and possibly in anti-proliferative actions of ALA .

Mode of Action

ALA’s mode of action is multifaceted. It can decrease the risk of cardiovascular diseases by preventing arrhythmias that can lead to sudden cardiac death, decreasing the risk of thrombosis (blood clot formation) that can lead to heart attack or stroke, decreasing serum triglyceride levels, slowing the growth of atherosclerotic plaque, improving vascular endothelial function, lowering blood pressure slightly, and decreasing inflammation .

Biochemical Pathways

ALA is a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . The synthesis of ALA in higher plant leaves occurs by sequential desaturation of oleic acid .

Pharmacokinetics

Absorption of ALA in the human gut is believed to be efficient . Studies have shown that over 96% of administered ALA is absorbed based on measurements of ALA concentration in feces over several days . ALA is absorbed efficiently through the human gut and distributed to various tissues, with the highest concentrations found in plasma, liver, and adipose tissue . A significant proportion of absorbed ALA undergoes beta-oxidation, with a smaller percentage converted to EPA and DHA .

Result of Action

The molecular and cellular effects of ALA’s action are diverse. It can promote apoptosis in a variety of ways, such as by upregulating the expression of the proapoptotic gene Bax, downregulating the expression of the antiapoptotic gene Bcl-2, stabilizing hypoxia-inducible factor-1α (HIF-1α) and downregulating fatty acid synthase (FASN) to promote mitochondrial apoptosis . ALA also has anti-inflammatory properties, which can help alleviate symptoms of chronic inflammatory conditions .

Action Environment

ALA is found in many seeds and oils, including flaxseed, walnuts, chia, hemp, and many common vegetable oils . The environmental factors such as the presence of these oils in the diet can influence the action, efficacy, and stability of ALA. Furthermore, the therapeutic effect of ALA will be affected by the dosage .

Biochemical Analysis

Biochemical Properties

Linolenic acid is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is a key component of the biosynthesis of unsaturated fatty acids . The interaction of this compound with these molecules is crucial for maintaining the fluidity and functionality of cell membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is known to modulate the expression of genes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, this compound can influence the activity of enzymes involved in fatty acid metabolism, thereby affecting the overall metabolic profile of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can undergo degradation under certain conditions . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low to moderate doses of this compound can have beneficial effects, high doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels . For example, this compound is a key player in the biosynthesis of unsaturated fatty acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also influence its own localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be incorporated into the lipid bilayer of cell membranes, where it plays a crucial role in maintaining membrane fluidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Linolenic Acid can be synthesized through the hydrolysis of oils rich in this compound, such as flaxseed oil. The hydrolysis process involves the use of lipase enzymes to break down the triglycerides into free fatty acids . Another method involves urea complexation at low temperatures to purify Alpha-Linolenic Acid from oils like Perilla frutescens var. japonica oil .

Industrial Production Methods: Industrially, Alpha-Linolenic Acid is often extracted from plant sources using methods like cold pressing and solvent extraction. Cold pressing involves mechanically pressing the seeds to extract the oil, which is then refined to obtain Alpha-Linolenic Acid. Solvent extraction uses solvents like hexane to dissolve the oil from the seeds, followed by refining processes to isolate the fatty acid .

Chemical Reactions Analysis

Types of Reactions: Alpha-Linolenic Acid undergoes various chemical reactions, including oxidation, reduction, and polymerization.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Alpha-Linolenic Acid is often compared with other polyunsaturated fatty acids:

    Gamma-Linolenic Acid: A polyunsaturated omega-6 fatty acid with three double bonds.

    Linoleic Acid: An omega-6 fatty acid with two double bonds.

    Eicosapentaenoic Acid and Docosahexaenoic Acid: These are longer-chain omega-3 fatty acids derived from Alpha-Linolenic Acid.

Alpha-Linolenic Acid is unique due to its role as a precursor for longer-chain omega-3 fatty acids and its presence in various plant oils, making it an essential component of a healthy diet .

Properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
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InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-
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InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H30O2
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Related CAS

29857-63-4, Array
Record name 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer
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DSSTOX Substance ID

DTXSID7025506
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Molecular Weight

278.4 g/mol
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Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid
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Boiling Point

446 °F at 17 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg]
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Mechanism of Action

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid.
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CAS No.

463-40-1
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Melting Point

11.7 °F (NTP, 1992), -16.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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